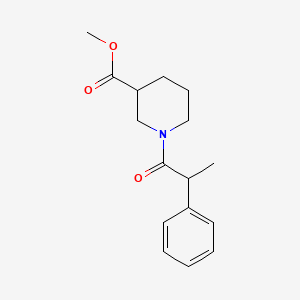
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring and a phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate typically involves the reaction of 2-phenylpropanoic acid with piperidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The detailed synthetic route can vary, but it generally includes steps such as:
Esterification: Reacting 2-phenylpropanoic acid with methanol in the presence of a catalyst to form methyl 2-phenylpropanoate.
Amidation: Reacting the methyl ester with piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-methyl-2-phenylpropanoyl)-3-piperidinecarboxylate
- Methyl 1-(2-phenylbutanoyl)-3-piperidinecarboxylate
- Methyl 1-(2-phenylpentanoyl)-3-piperidinecarboxylate
Uniqueness
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenylpropanoyl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 1-(2-phenylpropanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-12(13-7-4-3-5-8-13)15(18)17-10-6-9-14(11-17)16(19)20-2/h3-5,7-8,12,14H,6,9-11H2,1-2H3 |
InChI Key |
FRYYVRJKOVKQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCC(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















